molecular formula C7H9BrN2O2S B13888315 5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine

5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine

Cat. No.: B13888315
M. Wt: 265.13 g/mol
InChI Key: JCIZKDWFKUQULX-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the nitrogen atom, and a methylsulfonyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki cross-coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine is unique due to the combination of the bromine, N-methyl, and methylsulfonyl groups on the pyridine ring. This unique combination imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds .

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2O2S/c1-9-6-3-5(8)4-10-7(6)13(2,11)12/h3-4,9H,1-2H3

InChI Key

JCIZKDWFKUQULX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Br)S(=O)(=O)C

Origin of Product

United States

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